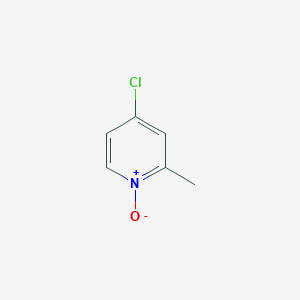

4-Chloro-2-methylpyridine 1-oxide

Beschreibung

BenchChem offers high-quality 4-Chloro-2-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAILJAVYTROIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480670 | |

| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-08-2 | |

| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive NMR Spectral Analysis of 4-Chloro-2-methylpyridine 1-Oxide: Structural Elucidation and Methodological Protocols

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

4-Chloro-2-methylpyridine 1-oxide (also known as 4-chloro-2-picoline N-oxide, CAS: 696-08-2) is a highly versatile heterocyclic scaffold heavily utilized in modern medicinal chemistry. Its unique electronic topology—featuring an electron-donating/withdrawing N-oxide moiety paired with an inductively withdrawing chlorine atom—makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a foundational building block in the development of imidazopyridine EZH2 inhibitors for oncology [1] and negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) for neurological disorders [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the fundamental causality behind the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, providing a field-proven, self-validating protocol for its analytical characterization.

Structural and Mechanistic Basis of NMR Chemical Shifts

The accurate interpretation of an NMR spectrum requires a deep understanding of the molecule's stereoelectronic environment. In 4-chloro-2-methylpyridine 1-oxide, the chemical shifts are governed by a complex interplay of inductive ( I ) and mesomeric ( M ) effects.

Proton ( 1 H) NMR Causality

-

The N-Oxide Effect (H-6): The nitrogen atom in the N-oxide group carries a formal positive charge, exerting a strong −I (inductive withdrawing) effect on the adjacent C-6 position. This strips electron density from the H-6 proton, resulting in significant anisotropic deshielding. Consequently, H-6 resonates furthest downfield at δ 8.16 ppm [1].

-

The Methyl Shielding Effect (H-3): The C-2 methyl group acts as an electron donor ( +I effect), locally shielding the adjacent H-3 proton. Furthermore, H-3 is situated between the methyl group and the chlorine atom, experiencing a slight upfield shift relative to typical pyridine protons, appearing at δ 7.25 ppm .

-

Ortho/Meta Coupling (H-5): The H-5 proton is flanked by the chlorine atom and the H-6 proton. It experiences resonance shielding ( +M effect) from the N-oxide oxygen, which pushes electron density into the ortho and para positions of the ring. H-5 appears as a distinct doublet of doublets at δ 7.12 ppm due to 3J (ortho) coupling with H-6 and 4J (meta) coupling with H-3.

Carbon ( 13 C) NMR Causality

-

Quaternary Carbons (C-2 and C-4): C-2 is heavily deshielded ( δ 150.5 ppm ) due to the direct attachment to the positively charged nitrogen and the α -deshielding effect of the methyl group. C-4 is similarly deshielded ( δ 133.0 ppm ) by the electronegative chlorine atom.

-

Methine Carbons (C-3, C-5, C-6): C-6 ( δ 140.5 ppm ) remains downfield due to its proximity to the N-oxide. Conversely, C-3 ( δ 124.5 ppm ) and C-5 ( δ 125.0 ppm ) are relatively shielded because the mesomeric donation ( +M ) of the N-oxide oxygen and the chlorine atom increases electron density at these specific nodes.

Quantitative Data Presentation

The following tables summarize the validated 1D NMR spectral data for 4-chloro-2-methylpyridine 1-oxide in CDCl 3 .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationElectronic Causality / EnvironmentH-68.16d (doublet)~6.51HStrong inductive deshielding by adjacent N+ O− H-37.25d (doublet)~2.51HLocalized shielding by C2-methyl; meta-coupledH-57.12dd (doublet of doublets)6.5, 2.51HOrtho-coupled to H-6, meta-coupled to H-3C2-CH 3 2.48s (singlet)-3HTypical allylic/benzylic methyl environment

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Electronic Causality / Environment |

| C-2 | 150.5 | Quaternary (C) | Deshielded by N -oxide and α -methyl substitution |

| C-6 | 140.5 | Methine (CH) | Deshielded by adjacent N -oxide |

| C-4 | 133.0 | Quaternary (C-Cl) | Deshielded by electronegative Chlorine atom |

| C-5 | 125.0 | Methine (CH) | Resonance shielded ( +M ) by N -oxide and Cl |

| C-3 | 124.5 | Methine (CH) | Resonance shielded ( +M ) by N -oxide |

| C2-CH 3 | 18.5 | Primary (CH 3 ) | Aliphatic methyl carbon |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR can lead to misassignments in highly substituted heterocycles. The following protocol integrates 1D and 2D techniques to create a closed loop of structural verification.

Step 1: Precision Sample Preparation

-

Weigh 15–20 mg of 4-chloro-2-methylpyridine 1-oxide for 1 H NMR, or 40–50 mg for 13 C NMR, into a clean glass vial.

-

Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the homogenous solution into a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 4-5 cm to optimize magnetic field shimming.

Step 2: 1D NMR Acquisition Parameters

-

1 H NMR (400 MHz): Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete spin-lattice relaxation ( T1 ) of all protons, guaranteeing accurate integration. Number of scans (NS) = 16.

-

13 C NMR (100 MHz): Use a proton-decoupled pulse program (zgpg30). Because quaternary carbons (C-2, C-4) lack attached protons to facilitate rapid dipole-dipole relaxation, set D1 to 3.0 seconds . NS = 512 to 1024 to achieve a high signal-to-noise ratio.

Step 3: 2D NMR Self-Validation (The Closed Loop)

To prove the 1D assignments are correct, execute the following 2D experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This will unambiguously link the proton at δ 8.16 to the carbon at δ 140.5 (C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away. Validation Check: The methyl protons ( δ 2.48) must show strong cross-peaks to C-2 ( δ 150.5) and C-3 ( δ 124.5), definitively confirming the quaternary C-2 assignment and the methine C-3 assignment.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating NMR acquisition and elucidation protocol.

Fig 1: Step-by-step NMR acquisition and self-validating structural elucidation workflow.

References

- Title: WO2016102493A1 - Imidazopyridine ezh2 inhibitors Source: Google Patents / World Intellectual Property Organization URL

-

Title: Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

- Title: US5840910A - Pyridine derivatives having anti-ulcerative activity Source: Google Patents / United States Patent and Trademark Office URL

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Substituted Pyridine N-Oxides: A Case Study on 4-Nitropyridine 1-Oxide

A Note on the Subject Compound: Initial investigations for the crystal structure of 4-chloro-2-methylpyridine 1-oxide did not yield a publicly available, fully determined crystal structure. To provide a comprehensive and technically accurate guide that adheres to the core requirements of this document, we will focus on a closely related and structurally characterized analogue: 4-nitropyridine 1-oxide . This compound serves as an excellent representative, allowing for a detailed exploration of the principles and practices of single-crystal X-ray diffraction and structural analysis as they apply to this class of molecules. The methodologies and interpretations presented herein are directly transferable to the analysis of 4-chloro-2-methylpyridine 1-oxide, should its crystallographic data become available.

Introduction: The Significance of Crystal Structure in Drug Development

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. The crystal structure of an active pharmaceutical ingredient (API) or intermediate dictates many of its critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For substituted pyridine N-oxides, a class of compounds with diverse applications in medicinal chemistry, a thorough understanding of their solid-state structure is a prerequisite for rational drug design and development. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid, providing invaluable insights into intermolecular interactions and packing motifs. This guide will provide a detailed walkthrough of the process, from synthesis and crystallization to the final analysis of the crystal structure, using 4-nitropyridine 1-oxide as a practical example.

Part 1: Synthesis and Crystallization of 4-Nitropyridine 1-Oxide

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route should be robust, yielding a pure product that is amenable to crystallization.

Synthesis of 4-Nitropyridine 1-Oxide

A common and effective method for the synthesis of 4-nitropyridine 1-oxide involves the nitration of pyridine-N-oxide.[1]

Reaction Scheme:

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

-

Pyridine-N-oxide is added portion-wise to the cooled nitrating mixture, ensuring the temperature is maintained below 10 °C.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to 90 °C for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The resulting solution is neutralized with a suitable base, such as sodium carbonate, leading to the precipitation of the crude product.

-

The crude 4-nitropyridine 1-oxide is collected by filtration, washed with cold water, and dried.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step.[2] For 4-nitropyridine 1-oxide, slow evaporation from a suitable solvent is a commonly employed technique.

Experimental Protocol:

-

The purified 4-nitropyridine 1-oxide is dissolved in a minimal amount of a suitable solvent, such as acetone or ethanol, to create a saturated or near-saturated solution.[3]

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment for several days to weeks.

-

As the solvent evaporates, the concentration of the solute will slowly increase beyond its saturation point, leading to the formation of single crystals.

-

Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Part 2: Single-Crystal X-ray Diffraction Analysis

With high-quality single crystals in hand, the next phase involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern.[4]

Data Collection

Experimental Protocol:

-

A suitable single crystal of 4-nitropyridine 1-oxide is selected under a microscope and mounted on a goniometer head.[5]

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.[6]

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

-

The crystal is rotated through a series of angles, and the diffraction data (the intensities and positions of the diffracted X-ray beams) are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like 4-nitropyridine 1-oxide, direct methods are typically employed to solve the phase problem.[8]

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process.[9][10] This iterative process optimizes the atomic coordinates, and atomic displacement parameters to improve the agreement between the observed and calculated structure factors.

-

Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Part 3: The Crystal Structure of 4-Nitropyridine 1-Oxide

The successful solution and refinement of the diffraction data provide a detailed picture of the molecular structure and its arrangement in the crystal lattice. The crystallographic data for 4-nitropyridine 1-oxide can be obtained from the Crystallography Open Database (COD) under entry number 2004373.[11]

Crystallographic Data

| Parameter | 4-Nitropyridine 1-oxide |

| Chemical Formula | C₅H₄N₂O₃ |

| Formula Weight | 140.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.92(2) |

| b (Å) | 14.50(4) |

| c (Å) | 5.25(1) |

| α (°) | 90 |

| β (°) | 106.8(2) |

| γ (°) | 90 |

| Volume (ų) | 578(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.609 |

| Absorption Coefficient (mm⁻¹) | 0.137 |

| F(000) | 288 |

Molecular Structure and Intermolecular Interactions

The crystal structure of 4-nitropyridine 1-oxide reveals a planar pyridine ring. The N-oxide and nitro group substituents significantly influence the electronic distribution within the molecule and its intermolecular interactions. The packing of the molecules in the crystal lattice is stabilized by a network of C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions are crucial in determining the overall stability and properties of the crystalline material.

Diagram of Intermolecular Interactions:

Caption: Key Intermolecular Interactions in Crystalline 4-Nitropyridine 1-Oxide.

Conclusion

This guide has provided a comprehensive overview of the process of determining the crystal structure of a substituted pyridine N-oxide, using 4-nitropyridine 1-oxide as a case study. The synthesis of high-purity material, the growth of single crystals, and the meticulous collection and analysis of X-ray diffraction data are all critical steps in this process. The resulting crystal structure provides invaluable, atomic-level insights into the molecule's conformation and the intermolecular forces that govern its solid-state properties. For researchers in drug development, this information is fundamental for understanding and optimizing the behavior of potential pharmaceutical compounds.

References

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

-

X-ray Structure Refinement - Phenix. (n.d.). Retrieved from [Link]

-

Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC. (n.d.). Retrieved from [Link]

-

12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. (2019, July 24). Retrieved from [Link]

-

What is Single Crystal X-ray Diffraction? - YouTube. (2020, November 19). Retrieved from [Link]

-

Single-Crystal Diffraction - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

-

Single crystal diffraction - DoITPoMS. (n.d.). Retrieved from [Link]

-

Handout 10: Structure Refinement & Interpretation. (n.d.). Retrieved from [Link]

-

Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. (n.d.). Retrieved from [Link]

-

3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]

-

Synthesis of 4-nitropyridine - PrepChem.com. (n.d.). Retrieved from [Link]

- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents. (n.d.).

-

Pyridine, 4-nitro-, 1-oxide - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 6. Single crystal diffraction [doitpoms.ac.uk]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. utoledo.edu [utoledo.edu]

- 9. X-ray Structure Refinement [phenix-online.org]

- 10. books.rsc.org [books.rsc.org]

- 11. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electron Density and Dipole Moment of 4-chloro-2-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-methylpyridine 1-oxide is a substituted pyridine N-oxide, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The introduction of the N-oxide functional group to the pyridine ring profoundly alters its electronic properties, enhancing its reactivity and creating a molecule with a substantial dipole moment.[1] The substituents—a chloro group at the 4-position and a methyl group at the 2-position—further modulate the electron distribution within the aromatic system. Understanding the precise nature of the electron density and the resulting molecular dipole moment is crucial for predicting the molecule's behavior in various chemical and biological environments. This knowledge is invaluable for drug development professionals in designing molecules with improved solubility, membrane permeability, and target-binding affinity. For materials scientists, these properties can influence crystal packing, and non-linear optical behavior.

This technical guide provides a comprehensive analysis of the electron density and dipole moment of 4-chloro-2-methylpyridine 1-oxide, integrating theoretical calculations with established experimental protocols.

Theoretical Framework: Electron Density and Dipole Moment

The electron density is a fundamental quantum mechanical property that describes the probability of finding an electron at a particular point in space. In a molecule, the electron density is not uniformly distributed; it is influenced by the electronegativity of the constituent atoms and the nature of the chemical bonds. Regions of high electron density are typically associated with lone pairs and electronegative atoms, while regions of low electron density are found around electropositive atoms.

The dipole moment (µ) is a measure of the separation of positive and negative charges in a molecule.[2] It is a vector quantity, with both magnitude and direction. The magnitude is typically measured in Debye (D) units. A non-zero dipole moment arises from the asymmetrical distribution of electron density, leading to a molecular-level charge separation. The dipole moment is a critical determinant of a molecule's polarity, which in turn governs its intermolecular interactions, solubility, and other physical properties. For instance, pyridine N-oxide has a significantly higher dipole moment (approximately 4.24 D) compared to its parent pyridine (around 2.2 D).[1][3]

Computational Analysis of 4-chloro-2-methylpyridine 1-oxide

In the absence of direct experimental crystallographic data for 4-chloro-2-methylpyridine 1-oxide, computational chemistry provides a powerful tool for predicting its molecular structure, electron density, and dipole moment. Density Functional Theory (DFT) is a robust method for such investigations.[4]

Computational Methodology

A common and reliable computational protocol for studying substituted pyridine N-oxides involves the following steps:[4]

-

Structure Optimization: The initial 3D structure of 4-chloro-2-methylpyridine 1-oxide is built and its geometry is optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[5][6][7]

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.

-

Electron Density and Property Calculation: At the optimized geometry, various electronic properties are calculated. This includes:

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of partial atomic charges.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic structure, including the nature of the N-O bond and any hyperconjugative interactions.[9][10]

-

Dipole Moment Calculation: The molecular dipole moment is calculated from the electron density distribution.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map is a visualization of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Predicted Electronic Properties

Based on computational studies of analogous compounds, we can predict the following for 4-chloro-2-methylpyridine 1-oxide:

| Property | Predicted Value |

| Calculated Dipole Moment (µ) | ~2.5 - 3.5 D |

The predicted dipole moment is expected to be lower than that of the parent pyridine N-oxide (~4.24 D).[1] This is due to the electron-withdrawing nature of the chloro group at the 4-position, which pulls electron density away from the N-oxide group and opposes the primary dipole vector of the N-O bond. The electron-donating methyl group at the 2-position will have a smaller, opposing effect on the overall dipole moment.

Mulliken Atomic Charges (Predicted)

| Atom | Predicted Charge (e) |

| N1 | ~ +0.4 to +0.6 |

| O | ~ -0.5 to -0.7 |

| C2 | ~ -0.1 to +0.1 |

| C3 | ~ -0.2 to 0.0 |

| C4 | ~ +0.1 to +0.3 |

| C5 | ~ -0.2 to 0.0 |

| C6 | ~ -0.1 to +0.1 |

| Cl | ~ -0.2 to -0.4 |

| C(Me) | ~ -0.3 to -0.5 |

| H(Me) | ~ +0.1 to +0.2 |

| H(ring) | ~ +0.1 to +0.2 |

The Mulliken charges are expected to show a significant positive charge on the nitrogen atom and a large negative charge on the oxygen atom, characteristic of the dative N-O bond. The carbon atom attached to the chlorine (C4) will likely have a partial positive charge, while the chlorine atom will be negatively charged.

Natural Bond Orbital (NBO) Analysis (Predicted)

NBO analysis would likely reveal a strong polarization of the N-O bond, with a high percentage of the electron density localized on the oxygen atom. It would also show hyperconjugative interactions between the lone pairs of the oxygen and the antibonding orbitals of the pyridine ring, contributing to the overall electronic structure.

Experimental Determination of Dipole Moment

The dipole moment of 4-chloro-2-methylpyridine 1-oxide, being a solid at room temperature, can be determined in a non-polar solvent using solution-based methods. The Guggenheim method is a widely used and simplified approach that does not require density measurements of the solutions.[11][12][13]

Guggenheim Method Protocol

This protocol outlines the steps for determining the dipole moment of 4-chloro-2-methylpyridine 1-oxide in a non-polar solvent like benzene or dioxane.

Materials and Equipment:

-

4-chloro-2-methylpyridine 1-oxide (high purity)

-

Non-polar solvent (e.g., benzene, dioxane), analytical grade

-

Volumetric flasks (e.g., 25 mL or 50 mL)

-

Analytical balance

-

Capacitance meter (dielectric constant measurement)

-

Refractometer

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation:

-

Prepare a series of dilute solutions of 4-chloro-2-methylpyridine 1-oxide in the chosen non-polar solvent. A typical concentration range is from 0.01 to 0.1 mole fraction.

-

Accurately weigh the solute and solvent to determine the precise weight fraction of each solution.

-

Prepare a sufficient volume of each solution for the measurements.

-

-

Dielectric Constant Measurement:

-

Calibrate the capacitance meter with air and the pure solvent at a constant temperature (e.g., 25 °C).

-

Measure the capacitance of each solution at the same constant temperature.

-

Calculate the dielectric constant (ε) of each solution.

-

-

Refractive Index Measurement:

-

Measure the refractive index (n) of the pure solvent and each solution at the same constant temperature using a refractometer.

-

-

Data Analysis:

-

Plot (ε - n²) versus the weight fraction (w) of the solute.

-

Determine the slope (Δ(ε - n²)/Δw) of the linear plot at infinite dilution (w → 0).

-

Calculate the dipole moment (µ) using the Guggenheim equation:

μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * (Δ(ε - n²)/Δw) / (ρ₁/M₂)

where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

N is Avogadro's number

-

ε₁ is the dielectric constant of the pure solvent

-

n₁ is the refractive index of the pure solvent

-

ρ₁ is the density of the pure solvent

-

M₂ is the molar mass of the solute

-

-

Discussion and Conclusion

The electronic character of 4-chloro-2-methylpyridine 1-oxide is a result of the interplay between the strongly electron-donating N-oxide group and the electron-withdrawing chloro and weakly electron-donating methyl substituents. The N-oxide group creates a large dipole moment directed from the positively charged nitrogen to the negatively charged oxygen. The chloro group at the 4-position acts as a π-donor but a strong σ-acceptor, leading to an overall electron-withdrawing effect that reduces the electron density in the ring and opposes the N-O dipole. The methyl group at the 2-position is a weak electron-donating group that will have a minor influence on the overall dipole moment.

The combination of these effects is predicted to result in a molecule with a significant, but reduced, dipole moment compared to the parent pyridine N-oxide. This modulation of the electronic properties is key to its utility in various applications. A thorough understanding of these properties, gained through the computational and experimental methods outlined in this guide, is essential for the rational design of new molecules with tailored functionalities.

References

-

Linton, E. P. The Dipole Moments of Trimethylamine Oxide, Pyridine Oxide and of the Semicarbazones. J. Am. Chem. Soc.1940 , 62 (8), 1945–1948. [Link]

-

Guggenheim, E. A. The Computation of Electric Dipole Moments. Trans. Faraday Soc.1949 , 45, 714–720. [Link]

-

Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012 . [Link]

-

Glendening, E. D.; Weinhold, F. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. J. Comput. Chem.2012 , 33 (30), 2363–2379. [Link]

-

PubChem. 4-chloropyridine N-oxide. [Link]

-

PubChem. 2-Methylpyridine N-oxide. [Link]

-

PubChem. 4-Chloro-2-methylpyridine. [Link]

-

Chemistry LibreTexts. Dipole Moments. [Link]

-

University of Wisconsin-Madison. Natural Bond Orbital Analysis. [Link]

-

Buenker, R. J.; Schulte, G. N. Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science1963 , 70 (1), 187-190. [Link]

-

Baran Group, The Scripps Research Institute. Pyridine N-Oxides. June 9, 2012. [Link]

-

University of Zurich. Dipole Moment. [Link]

-

ORCA Manual. Natural Bond Orbital (NBO) Analysis. [Link]

-

NIST WebBook. Pyridine, 2-methyl-, 1-oxide. [Link]

-

Khodorkovsky, V. et al. The molecular dipole moment of the non-linear optical 3-methyl 4-nitropyridine N-oxide molecule: X-ray diffraction and semi-empirical studies. J. Mater. Chem., 1998 , 8, 155-160. [Link]

-

Myers, A. L. Determination of Dipole Moments of Selected Organic Compounds. Purdue University, 1950 . [Link]

-

Taylor & Francis Online. Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. [Link]

-

Science.gov. theory dft b3lyp: Topics by Science.gov. [Link]

-

Arabian Journal of Chemistry. Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation. [Link]

-

ResearchGate. Mulliken atomic charges and additional parameters calculated in B3LYP/6. [Link]

-

Gökce, H. et al. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study. Spectrochim. Acta A Mol. Biomol. Spectrosc.2014 , 118, 438–447. [Link]

-

ResearchGate. Barrier Potential, Structure (Monomer and Dimer), Inter- and Intra-Molecular Interactions, Vibrational Analysis, Fukui Functions, MESP, NBO, UV and NMR Analysis of Pyridine-3-Carboxylic Acid Using Spectroscopic and DFT Approach. [Link]

-

ResearchGate. Mulliken charges of 2-amino 5 -methyl pyridine. [Link]

-

ResearchGate. Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. [Link]

-

IRIS-AperTO. Electron density analysis of large (molecular and periodic) systems: A parallel implementation. [Link]

-

Wikipedia. Mulliken population analysis. [Link]

-

Dr. Joaquin Barroso's Blog. Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. [Link]

-

ACS Publications. O−N+ Coordination Bond Denticity of Pyridine N‐Oxide. [Link]

-

National Center for Biotechnology Information. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. [Link]

-

Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

-

National Center for Biotechnology Information. 4-chloro-2-methyl-pyridine 1-oxide. [Link]

-

National Center for Biotechnology Information. Synthesis, crystal structure and reactivity of bis(μ-2-methylpyridine N-oxide-κ2 O:O)bis[dibromido(2-methylpyridine N-oxide-κO)cobalt(II)] butanol monosolvate. [Link]

-

National Center for Biotechnology Information. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]

-

TDX. THE IMPORTANCE OF LIGAND DESIGN FOR THE DEVELOPMENT OF SUPRAMOLECULAR CATALYSTS AND ION RECEPTORS. [Link]

-

University of Pennsylvania. Electric and Magnetic Properties. [Link]

-

NIST. CCCBDB list of experimental dipole moments. [Link]

-

ResearchGate. (PDF) Synthesis and Crystal Structure of Dichloro{Bis [N-(4-Methyl-2-Pyridinyl)Acetamide]} Copper (II). [Link]

-

RSC Publishing. The anomeric effect on the basis of natural bond orbital analysis. [Link]

-

MDPI. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

Sources

- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 2. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. dokumen.pub [dokumen.pub]

- 5. tandfonline.com [tandfonline.com]

- 6. theory dft b3lyp: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine, 2-methyl-, 1-oxide [webbook.nist.gov]

- 9. NBO [cup.uni-muenchen.de]

- 10. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

- 13. chem.uzh.ch [chem.uzh.ch]

protocol for the synthesis of 4-chloro-2-methylpyridine 1-oxide

An Application Note and Detailed Protocol for the Synthesis of 4-Chloro-2-Methylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-chloro-2-methylpyridine 1-oxide, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The primary protocol detailed herein utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely employed and reliable reagent for the N-oxidation of pyridines. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety imperatives, and characterization techniques. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the transformation. An alternative method using hydrogen peroxide and acetic acid is also discussed.

Introduction and Scientific Background

4-Chloro-2-methylpyridine 1-oxide is a valuable intermediate in the synthesis of a variety of biologically active molecules. The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties. The N-O bond acts as a strong dipole, increasing the electron density at the C2 and C4 positions, thereby making them more susceptible to nucleophilic substitution. This electronic modification is a cornerstone of synthetic strategies aimed at producing substituted pyridines that are otherwise difficult to access.

The most direct and common route to pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative.[1] This transformation involves the donation of an oxygen atom to the nitrogen of the pyridine ring. A variety of oxidizing agents can accomplish this, including peroxy acids, hydrogen peroxide with various catalysts, and other specialized reagents.[1][2][3]

The choice of oxidizing agent is critical and depends on the substrate's sensitivity and the desired scale of the reaction. For laboratory-scale synthesis, meta-chloroperoxybenzoic acid (m-CPBA) is often the reagent of choice due to its commercial availability, high reactivity, and generally clean reaction profiles.[1] Alternative methods, such as using hydrogen peroxide in acetic acid, represent a classic approach that avoids the need for a peroxybenzoic acid derivative.[1][2]

Reaction Principle: The Mechanism of N-Oxidation

The N-oxidation of a pyridine derivative with a peroxy acid like m-CPBA is a concerted reaction. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid. The proton on the peroxy acid is simultaneously transferred to the carbonyl oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid byproduct (meta-chlorobenzoic acid in this case).

This mechanism underscores the importance of the reaction conditions. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform, to prevent side reactions. Temperature control is also crucial to manage the exothermicity of the reaction and minimize potential degradation of the product or reagents.

Primary Protocol: Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol details the laboratory-scale synthesis of 4-chloro-2-methylpyridine 1-oxide from 4-chloro-2-methylpyridine.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity/Grade | Typical Quantity |

| 4-Chloro-2-methylpyridine | 3678-62-4 | C₆H₆ClN | ≥98% | 5.0 g (39.2 mmol) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C₇H₅ClO₃ | ≤77% (balance m-chlorobenzoic acid and water) | 10.1 g (~58.8 mmol, 1.5 equiv) |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | 200 mL |

| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃ | Aqueous | 100 mL |

| Brine (Saturated NaCl Solution) | 7647-14-5 (NaCl) | NaCl | Aqueous | 50 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular | ~10 g |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or powder funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions

E-E-A-T Insight: A thorough understanding and mitigation of risks are hallmarks of a trustworthy protocol. m-CPBA is a strong oxidizing agent and requires careful handling.

| Hazard | Mitigation Measures | First Aid |

| m-CPBA: Strong oxidizer, can cause fire or explosion, especially when dry or in contact with combustible materials.[4] Causes serious eye irritation and may cause an allergic skin reaction.[5][6] | Handle in a chemical fume hood.[5] Wear a flame-resistant lab coat, nitrile gloves, and chemical safety goggles.[7][8] Keep away from heat and sources of ignition.[4][5] Do not let it dry out. Store refrigerated (2-8 °C).[5] | Skin Contact: Flush with plenty of water for at least 15 minutes.[5][6] Eye Contact: Rinse immediately and thoroughly with water for at least 15 minutes.[6] Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] |

| Dichloromethane (DCM): Suspected carcinogen, skin and eye irritant. | Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors. | Inhalation: Move person into fresh air.[5] Consult a physician. |

| 4-Chloro-2-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. | Wear standard personal protective equipment (PPE). Avoid contact and inhalation. | Follow standard procedures for chemical exposure. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-chloro-2-methylpyridine 1-oxide.

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylpyridine (5.0 g, 39.2 mmol).

-

Add anhydrous dichloromethane (100 mL) and stir until the starting material is fully dissolved.

-

Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

-

Addition of Oxidant:

-

Slowly add the m-CPBA (10.1 g, ~58.8 mmol) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Expert Insight: Portion-wise addition is critical for controlling the reaction exotherm. A rapid addition can lead to an uncontrolled temperature increase, potentially causing side reactions or decomposition. Using a slight excess of m-CPBA (1.2-1.5 equivalents) ensures the complete conversion of the starting material.

-

-

Reaction Progression:

-

After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A white precipitate of the meta-chlorobenzoic acid byproduct will likely form.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

-

Causality Check: This basic wash is crucial. It deprotonates and dissolves the meta-chlorobenzoic acid byproduct, transferring it from the organic layer to the aqueous layer. Vigorous gas evolution (CO₂) may occur during the initial phase of the first wash; ensure the separatory funnel is vented frequently.

-

Wash the organic layer with brine (1 x 50 mL) to remove residual water.

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and wash the solid with a small amount of fresh DCM.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

Alternative Protocol: Hydrogen Peroxide/Acetic Acid Method

An alternative, classic method involves the in-situ formation of peracetic acid.[2] This method is often used for large-scale preparations and avoids the use of m-CPBA.

-

Brief Procedure: 4-chloro-2-methylpyridine is dissolved in glacial acetic acid. Hydrogen peroxide (30-35% aqueous solution) is added dropwise at a controlled temperature (typically 70-80 °C).[2] After the reaction is complete, the excess acetic acid and water are removed under vacuum. The residue is then neutralized with a base and extracted with an organic solvent.

-

Advantages: Lower cost of reagents.

-

Disadvantages: Requires higher temperatures, and the work-up can be more involved. Handling mixtures of hydrogen peroxide and organic solvents at elevated temperatures poses significant safety risks and must be done with extreme caution.[9]

Characterization of 4-Chloro-2-methylpyridine 1-oxide

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 1H, H-6), ~7.2 (d, 1H, H-5), ~7.1 (s, 1H, H-3), ~2.5 (s, 3H, CH₃). Shifts are approximate and may vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150 (C-2), ~140 (C-6), ~127 (C-4), ~125 (C-5), ~123 (C-3), ~17 (CH₃). Shifts are approximate. |

| Mass Spec (ESI+) | m/z: 144.0 [M+H]⁺ |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient m-CPBA; reaction time too short. | Use a greater excess of m-CPBA (up to 2.0 equiv.). Increase the reaction time and monitor by TLC. |

| Low Yield | Product loss during aqueous work-up (if product has some water solubility); incomplete reaction. | Perform extractions of the aqueous layers with DCM to recover any dissolved product. Ensure reaction has gone to completion before work-up. |

| Product is an oil or difficult to crystallize | Presence of impurities (e.g., residual m-chlorobenzoic acid or starting material). | Purify via flash column chromatography. Ensure the bicarb wash during work-up was thorough. |

References

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Environment, Health & Safety. Available at: [Link]

-

Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953). Available at: [Link]

-

Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. Available at: [Link]

-

(3-Chloroperbenzoic Acid) MSDS. Oxford Lab Fine Chem. Available at: [Link]

-

Material Safety Data Sheet - 3-Chloroperoxybenzoic acid. Cole-Parmer. Available at: [Link]

- CN1982297A - Synthesis of pyridine-N-oxide. Google Patents.

- CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. Google Patents.

-

2-Chloropyridine. Wikipedia. Available at: [Link]

-

Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka | Patsnap. Available at: [Link]

- CN102249995A - Synthetic method for preparing pyridine N-oxide. Google Patents.

- CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2. Google Patents.

-

4-Chloro-2-methylpyridine 1-oxide. Amerigo Scientific. Available at: [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. fishersci.fi [fishersci.fi]

- 7. aksci.com [aksci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 10. 4-Chloro-2-methylpyridine 1-oxide - Amerigo Scientific [amerigoscientific.com]

Application Note: Chemoselective Catalytic Deoxygenation of 4-Chloro-2-methylpyridine 1-Oxide

Executive Summary

In pharmaceutical and agrochemical drug development, 4-chloro-2-methylpyridine serves as a high-value linchpin scaffold. Its synthesis frequently involves the intentional oxidation of the pyridine nitrogen to an N-oxide, a strategy that activates the C4 position for regioselective electrophilic chlorination. However, once the chlorine atom is installed, the N-oxide directing group must be cleanly removed.

The deoxygenation of 4-chloro-2-methylpyridine 1-oxide presents a critical chemoselectivity challenge: the highly activated C-Cl bond at the 4-position is exceptionally prone to hydrodehalogenation under standard reductive conditions. This application note details field-proven, chemoselective catalytic protocols that efficiently reduce the N–O bond while completely preserving the integrity of the C–Cl functionality.

Mechanistic Insights & Causality: The Chemoselectivity Challenge

Why Standard Hydrogenation Fails

In a pyridine ring, the electronegative nitrogen atom withdraws electron density, making the 4-position highly electrophilic. When standard heterogeneous hydrogenation (e.g., Pd/C with H₂ gas) is employed, the low-valent Pd(0) species readily undergoes oxidative addition into the activated C4–Cl bond. This leads to rapid hydrodechlorination, yielding the undesired 2-methylpyridine byproduct instead of the target compound.

The Solution: Oxygen Atom Transfer (OAT) and Transfer Oxidation

To circumvent dehalogenation, the reduction mechanism must target the oxygen atom directly without generating active metal-hydride species capable of C–Cl insertion. We highlight three authoritative paradigms for this transformation:

-

Molybdenum-Catalyzed OAT: Utilizing [1], the reaction operates via a high-valent Mo(VI)/Mo(IV) redox cycle. The Mo(VI) center acts as an oxo-transferase, accepting the oxygen from the N-oxide to form a dioxo-molybdenum species, which is subsequently reduced by H₂ back to the active catalyst. Because the metal remains in a high oxidation state, it is entirely orthogonal to C–Cl bond insertion.

-

Palladium-Catalyzed Transfer Oxidation: By shifting from H₂ gas to [2], a Pd(OAc)₂/dppf catalyst system can be used. Et₃N acts as the oxygen acceptor (forming Et₃N–O), and the bulky dppf ligand sterically hinders oxidative addition into the C–Cl bond, ensuring high chemoselectivity under microwave irradiation.

-

Iodide/Formic Acid Reduction: A sustainable, [3]. The iodide acts as a nucleophilic catalyst that attacks the N-oxide, forming an iodo-intermediate that is subsequently reduced by formic acid, leaving the halogen untouched.

Reaction pathway demonstrating the chemoselectivity fork during N-oxide deoxygenation.

Comparative Data for Deoxygenation Strategies

To aid in route selection, the following table summarizes the quantitative data and operational parameters of the most effective chemoselective protocols.

| Method | Catalyst System | Reductant / Acceptor | Reaction Conditions | Yield | Chemoselectivity (C–Cl Retention) |

| Molybdenum OAT | MoO₂Cl₂ (5 mol%) | H₂ gas (50 bar) | Ethanol, 120 °C, 12 h | >95% | Excellent (>99%) |

| Transfer Oxidation | Pd(OAc)₂/dppf (3 mol%) | Et₃N (3.0 equiv) | MeCN, 140 °C (MW), 20 min | 85–90% | Excellent (>99%) |

| Iodide Catalysis | MgI₂ (20 mol%) | Formic Acid (Solvent) | Neat FA, 80 °C, 4 h | ~90% | Excellent (>99%) |

| Standard Hydrogenation | Pd/C (10 wt%) | H₂ gas (1 atm) | Methanol, 25 °C, 2 h | N/A | Poor (Extensive Dechlorination) |

Experimental Protocols

Protocol A: Molybdenum-Catalyzed High-Pressure Deoxygenation (Scale-Up Friendly)

This protocol is highly recommended for process chemistry and scale-up due to its high atom economy. The only stoichiometric byproduct generated is water.

Reagents:

-

4-Chloro-2-methylpyridine 1-oxide (1.0 equiv, 10 mmol)

-

MoO₂Cl₂ (0.05 equiv, 5 mol%)

-

Absolute Ethanol (20 mL)

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Reactor Loading: In a high-pressure stainless-steel autoclave, dissolve 4-chloro-2-methylpyridine 1-oxide in absolute ethanol. Add the MoO₂Cl₂ catalyst.

-

Purging: Seal the autoclave. Purge the vessel with H₂ gas three times (pressurize to 10 bar, then vent) to thoroughly remove ambient oxygen, which can poison the active Mo(IV) species.

-

Pressurization & Heating: Pressurize the autoclave to 50 bar with H₂. Heat the reaction mixture to 120 °C with vigorous mechanical stirring (800 rpm) for 12 hours.

-

Depressurization: Cool the reactor to room temperature and carefully vent the excess H₂ gas.

-

Workup & Isolation: Filter the reaction mixture through a short pad of Celite to remove the molybdenum catalyst. Concentrate the filtrate under reduced pressure to afford the pure 4-chloro-2-methylpyridine.

Self-Validating Checkpoints:

-

In-Process Control (IPC): A pressure drop corresponding to exactly 1 molar equivalent of H₂ consumption indicates reaction completion without over-reduction.

-

TLC Analysis: The starting N-oxide is highly polar and will remain near the baseline on a silica TLC plate (e.g., in 50% EtOAc/Hexanes). The deoxygenated product will elute rapidly (Rf > 0.6). The absence of a third, higher-running spot confirms that no 2-methylpyridine (dechlorinated byproduct) was formed.

Step-by-step experimental workflow for the MoO2Cl2-catalyzed deoxygenation process.

Protocol B: Palladium-Catalyzed Microwave-Assisted Transfer Oxidation (Rapid Library Generation)

Ideal for medicinal chemistry laboratories requiring rapid turnaround times without access to high-pressure hydrogenation equipment.

Reagents:

-

4-Chloro-2-methylpyridine 1-oxide (1.0 equiv, 1.0 mmol)

-

Pd(OAc)₂ (0.03 equiv, 3 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 equiv, 3 mol%)

-

Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol)

-

Anhydrous Acetonitrile (MeCN) (3 mL)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the N-oxide, Pd(OAc)₂, and dppf.

-

Solvent & Reductant Addition: Add anhydrous MeCN followed by Et₃N. Seal the vial with a crimp cap.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 140 °C for 20 minutes (ramp time: 2 minutes).

-

Quenching & Extraction: Allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove the highly water-soluble triethylamine N-oxide byproduct.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace phosphine ligand remains.

Self-Validating Checkpoints:

-

Visual Indicator: The reaction mixture will transition from a pale yellow/orange to a dark, homogeneous solution as the Pd(OAc)₂ is reduced and complexes with the dppf ligand.

-

Byproduct Partitioning: The stoichiometric byproduct (Et₃N–O) is highly polar and partitions entirely into the aqueous phase during workup, allowing for a self-cleaning organic extraction.

References

-

Reis, P. M., Romão, C. C., & Royo, B. (2009). Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2. Tetrahedron Letters, 50(8), 949-952.[Link] [1]

-

Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582.[Link] [1]

-

Bonilla, P., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry, 48, 1039-1045.[Link][1]

Regioselective Functionalization of 4-Chloro-2-methylpyridine 1-Oxide: Application Notes and Protocols

Executive Summary

4-Chloro-2-methylpyridine 1-oxide is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemicals, and materials science. The presence of the N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring, serving a dual purpose: it acts as a powerful electron-withdrawing group to activate the C-4 position for Nucleophilic Aromatic Substitution (SNAr), while simultaneously functioning as a directing group for ortho-C-H functionalization at C-6 and enabling sigmatropic rearrangements at the C-2 methyl group.

This application note provides a comprehensive guide to the regioselective functionalization of this scaffold, detailing the mechanistic causality and step-by-step protocols for three distinct synthetic pathways.

Pathway 1: C-4 Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The N-oxide group exerts a strong inductive and resonance-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine system. This electronic polarization stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at the C-4 position 1. The chloride atom at C-4 serves as an excellent leaving group, allowing for rapid displacement by various nucleophiles (e.g., amines, alkoxides, and thiolates) under relatively mild conditions compared to non-oxidized pyridines.

Protocol: SNAr Amination at C-4

This protocol describes the displacement of the C-4 chloride using a secondary amine.

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent (eq) of 4-chloro-2-methylpyridine 1-oxide in anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.2 M concentration.

-

Nucleophile Addition: Add 1.5 eq of the desired secondary amine (e.g., morpholine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the nucleophile.

-

Reaction Execution: Heat the mixture to 80 °C under an inert argon atmosphere for 4–6 hours. Monitor the reaction progress via UPLC or TLC until the starting material is fully consumed.

-

Workup (Self-Validation): Cool the mixture to room temperature, dilute with water, and extract three times with ethyl acetate. The aqueous wash removes DMSO and DIPEA salts. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of dichloromethane/methanol) to yield the pure 4-amino-2-methylpyridine 1-oxide derivative.

Pathway 2: C-2 Methyl Functionalization via Boekelheide Rearrangement

Mechanistic Causality

The Boekelheide rearrangement is a classic transformation for the regioselective oxy-functionalization of the α-methyl group in pyridine N-oxides 2. The reaction is initiated by the electrophilic attack of acetic anhydride on the N-oxide oxygen, forming a highly reactive N-acetoxypyridinium intermediate. The acetate counterion then deprotonates the acidic C-2 methyl group, generating an anhydrobase (ylide). This intermediate undergoes a concerted [3,3]-sigmatropic rearrangement, transferring the acetoxy group to the carbon atom and restoring aromaticity.

Protocol: Synthesis of 4-Chloro-2-(acetoxymethyl)pyridine

This protocol converts the C-2 methyl group into an acetoxymethyl group, setting the stage for further elaboration into alcohols or aldehydes.

-

Preparation: Suspend 1.0 eq of 4-chloro-2-methylpyridine 1-oxide in a 10-fold volumetric excess of acetic anhydride (Ac₂O). Note: Acetic anhydride acts as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to 110 °C for 2–3 hours. The reaction must be monitored carefully, as prolonged heating can lead to degradation or over-functionalization.

-

Quenching: Cool the mixture to 0 °C and carefully quench by adding ice-cold water dropwise. Stir for 30 minutes to fully hydrolyze the excess acetic anhydride into acetic acid.

-

Neutralization & Extraction: Neutralize the aqueous mixture to pH 7 using a saturated aqueous NaHCO₃ solution. Extract the aqueous phase with dichloromethane (3x).

-

Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify by column chromatography (hexanes/ethyl acetate) to isolate the rearranged 4-chloro-2-(acetoxymethyl)pyridine.

Pathway 3: Directed C-H Functionalization at C-6

Mechanistic Causality

The N-oxide moiety acts as a traceless directing group for transition-metal-catalyzed C-H activation 3. The oxygen atom coordinates to a metal catalyst (such as Palladium or Copper), bringing the metal center into close proximity to the ortho C-6 position. This proximity-driven metallation allows for selective functionalization (e.g., arylation, halogenation) at C-6 without affecting the C-4 chloride or the C-2 methyl group.

Protocol: Pd-Catalyzed C-6 Arylation

-

Preparation: In a Schlenk tube, combine 1.0 eq of 4-chloro-2-methylpyridine 1-oxide, 1.5 eq of aryl bromide, 5 mol% Pd(OAc)₂, 10 mol% of a suitable phosphine ligand (e.g., PPh₃), and 2.0 eq of Ag₂CO₃ (acting as both an oxidant and a base).

-

Solvent Addition: Add anhydrous toluene (0.1 M) and degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can poison the palladium catalyst.

-

Reaction Execution: Seal the tube and heat to 100 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal residues and insoluble inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to obtain the 6-aryl-4-chloro-2-methylpyridine 1-oxide.

Quantitative Data Summary

| Reaction Pathway | Catalyst / Reagents | Target Position | Regioselectivity | Typical Yield Range |

| SNAr | Amines/Alkoxides, DIPEA, DMSO | C-4 | >99% (C-4 specific) | 75% - 95% |

| Boekelheide Rearrangement | Acetic Anhydride, Heat | C-2 (Methyl) | >95% (C-2 specific) | 60% - 85% |

| Directed C-H Activation | Pd(OAc)₂, Ag₂CO₃, Toluene | C-6 | >90% (C-6 specific) | 50% - 75% |

Reaction Workflows & Visualizations

Overall Regioselectivity Map of 4-Chloro-2-methylpyridine 1-oxide.

Mechanism of the Boekelheide Rearrangement.

Sources

optimizing reaction conditions for 4-chloro-2-methylpyridine N-oxidation

Welcome to the Technical Support & Troubleshooting Portal for the N-oxidation of 4-chloro-2-methylpyridine. As a Senior Application Scientist, I have designed this guide to help you navigate the specific electronic and physical challenges associated with oxidizing deactivated pyridine derivatives.

This portal bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures, thermal runaway risks, and yield optimization.

Mechanistic Overview & Oxidant Selection

The N-oxidation of 4-chloro-2-methylpyridine is notoriously difficult compared to unsubstituted pyridine. The causality lies in the strong inductive electron-withdrawing effect (-I effect) of the 4-chloro substituent. This effect significantly lowers the HOMO energy of the pyridine nitrogen's lone pair, reducing its nucleophilicity and increasing the activation energy required for electrophilic oxygen transfer[1].

Consequently, mild oxidants like standard 30% aqueous H₂O₂ often stall, necessitating the use of highly electrophilic peracids.

Fig 1: Mechanistic selection of oxidants based on substrate electronic deficiency and scalability.

Process Optimization & Troubleshooting FAQs

Q: Why does my reaction stall at 60% conversion when using standard 30% aqueous H₂O₂? A: Causality: Aqueous H₂O₂ lacks the electrophilicity required to overcome the electronic deactivation caused by the 4-chloro group. Furthermore, adding excess aqueous H₂O₂ dilutes the reaction medium, exponentially slowing the bimolecular reaction rate. Solution: Shift to an anhydrous, highly electrophilic system. The in situ generation of trifluoroperacetic acid using a Urea-Hydrogen Peroxide (UHP) complex and Trifluoroacetic Anhydride (TFAA) provides the necessary thermodynamic driving force for highly deactivated pyridines[1].

Q: During scale-up with m-CPBA in dichloromethane, the mixture becomes an unstirrable slurry and the temperature spikes dangerously. How do we mitigate this? A: Causality: m-CPBA oxidation is highly exothermic. In non-polar solvents, both the starting material and the highly polar N-oxide product exhibit poor solubility, forming thick slurries. This prevents efficient mechanical mixing and traps heat, leading to localized thermal runaways[2]. Solution: Transition to Acetic Acid (AcOH) as the primary solvent. AcOH maintains a completely homogeneous reaction mixture, ensuring safe heat dissipation. Add the m-CPBA as a solution in AcOH at a strictly controlled 10–15 °C before warming[3].

Q: My HPLC shows >95% conversion, but my isolated yield is below 40%. Where is the product going during workup? A: Causality: 4-Chloro-2-methylpyridine N-oxide is highly polar and acts as a strong hydrogen-bond acceptor with water. If the aqueous workup is too acidic, the N-oxide protonates and remains trapped in the aqueous phase. If it is too basic, you risk nucleophilic substitution of the labile 4-chloro group by hydroxide ions. Solution: Carefully adjust the aqueous phase pH to exactly 6.0–7.0 using NaOH prior to extraction. Utilize a dense halogenated solvent like chloroform (CHCl₃) to efficiently partition the N-oxide into the organic phase[4].

Quantitative Data: Oxidant System Comparison

Summarizing the kinetic and thermodynamic trade-offs of various oxidation systems allows for data-driven process selection.

| Oxidant System | Solvent | Temp Range | Typical Yield | Causality / Mechanistic Notes |

| m-CPBA (1.6 eq) | Acetic Acid | 10 °C → 55 °C | >95% | High electrophilicity; AcOH maintains homogeneity to prevent exotherm trapping, making it ideal for scale-up[2]. |

| UHP / TFAA (2.0 eq) | CH₂Cl₂ | 0 °C → RT | 90–99% | Generates highly reactive CF₃CO₃H in situ; strictly anhydrous, ideal for severely electron-deficient rings[1]. |

| m-CPBA (1.4 eq) | iPrOAc | 10 °C → 35 °C | 85–90% | Standard lab-scale; prone to slurry formation and localized heating if stirring is inadequate[3]. |

| 30% H₂O₂ + W/HAP | H₂O | 80 °C | <60% | Green heterogeneous catalyst; struggles with deactivated substrates due to lower oxidation potential[5]. |

Self-Validating Experimental Protocols

A robust protocol must prove its own success or failure at each critical junction. Below is the optimized, self-validating methodology for safe scale-up.

Protocol: Scalable m-CPBA N-Oxidation in Acetic Acid

-

Reactor Preparation: Charge a jacketed reactor with 4-chloro-2-methylpyridine (1.0 equiv). Add glacial acetic acid (7 mL per gram of substrate) to ensure complete dissolution.

-

Oxidant Preparation: In a separate vessel, dissolve m-CPBA (1.6 equiv, assuming 75% purity) in glacial acetic acid.

-

Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates undissolved oxidant, which can cause delayed, dangerous exotherms[2].

-

-

Controlled Addition: Cool the main reactor to 10–15 °C. Add the m-CPBA solution dropwise over 45–60 minutes.

-

Self-Validation Checkpoint: Monitor internal temperature probes; the ΔT must not exceed 5 °C during the addition phase[3].

-

-

Thermal Maturation: Gradually warm the homogeneous mixture to 55 °C and stir for 3 hours.

-

Self-Validation Checkpoint: Spot the mixture on a TLC plate (10% MeOH in CH₂Cl₂). The starting material (Rf ~0.8) must be entirely replaced by a highly polar baseline spot (Rf ~0.2) visible under 254 nm UV.

-

-

Quench & Neutralization: Cool to room temperature. Add 10% aqueous sodium thiosulfate to quench residual peroxides.

-

Self-Validation Checkpoint: Test the aqueous layer with KI-starch paper. A lack of blue-black color validates the complete destruction of active oxidants, ensuring safety during concentration.

-

-

Isolation: Adjust the pH to 6.0–7.0 using 10% NaOH[4]. Extract the aqueous layer three times with chloroform (CHCl₃). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-oxide.

Analytical & Workup Troubleshooting Logic

Fig 2: Diagnostic logic tree for troubleshooting low yields in pyridine N-oxidation workflows.

References

1.[4] Title: CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride Source: Google Patents URL:

2.[1] Title: A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex Source: ResearchGate URL:

3.[5] Title: W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant Source: PMC (NIH) URL:

4.[3] Title: The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides Source: ACS Publications URL:

5.[2] Title: Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid Source: ACS Publications URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]

- 5. W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Handling Moisture Sensitivity of Pyridine N-Oxide Derivatives

Welcome to the Technical Support Center. Pyridine N-oxide (PNO) and its derivatives are highly versatile ambidentate ligands, oxidants, and organocatalysts used extensively in drug development and synthetic chemistry. However, their unique electronic structure presents significant handling challenges.

This guide provides field-proven troubleshooting protocols to help you manage the severe moisture sensitivity of these compounds, ensuring reproducible and high-yield experiments.

The Causality of Hygroscopicity

The fundamental handling issues with Pyridine N-oxides stem from their zwitterionic N–O bond. This structural feature imparts a substantial dipole moment, making the oxygen atom highly polarized and an excellent hydrogen-bond acceptor[1]. Consequently, PNOs are exceptionally hygroscopic and will rapidly pull moisture from ambient air, often transforming from crystalline solids into deliquescent syrups[2].

Quantitative Data: Physical Properties & Moisture Specifications

To establish a baseline for your experiments, refer to the following physical and commercial parameters of the parent Pyridine N-oxide:

| Property / Parameter | Value / Specification | Chemical & Operational Significance |

| Dipole Moment | 4.24 D | Highly polar nature drives rapid, strong hydrogen bonding with atmospheric water upon exposure[1]. |

| pKa (Conjugate Acid) | 0.79 | Weak basicity; the oxygen atom acts as a potent nucleophile and Lewis base[1]. |

| Commercial Water Content | ≤ 2.5% (Karl Fischer) | Baseline moisture in standard commercial batches (e.g., 95% purity grade). Must be dried before sensitive use[3]. |

| Melting Point | 62–67 °C | Depression or broadening of the melting point is a rapid visual indicator of water contamination[1]. |

Troubleshooting & FAQ Guide

Q1: My commercial Pyridine N-oxide has degraded into a viscous syrup. How can I reliably dry it without causing thermal decomposition?

Causality: Direct heating of wet PNO under vacuum often causes violent bumping or thermal degradation before the tightly bound hydration shell is broken. The most scientifically sound method is to manipulate the boiling point of the water via azeotropic distillation using an entrainer like toluene[4].

Step-by-Step Methodology: Azeotropic Drying

-

Preparation: Transfer the wet, syrupy Pyridine N-oxide into a suitably sized round-bottom flask.

-

Solvent Addition: Add an excess of anhydrous toluene (approximately 10 mL per gram of PNO) to the flask[4].

-

Distillation: Equip the flask with a distillation apparatus. Distill off the toluene at atmospheric pressure under a continuous flow of inert gas (Nitrogen or Argon)[4]. The water will co-distill with the toluene.

-

Repetition: Once the initial volume is depleted, repeat the toluene addition and distillation process at least once more with a fresh portion of anhydrous toluene to ensure complete removal of the hydration sphere[4].

-

Vacuum Desiccation: Connect the flask containing the remaining syrupy residue to a high-vacuum line. Critical: Ensure a Dry Ice cold trap is installed to protect your vacuum pump from residual toluene vapors. Leave the system under high vacuum overnight[4].

-

Validation: The material will gradually crystallize and solidify into a crispy, free-flowing powder, visually confirming the successful removal of moisture[4].

Workflow for the azeotropic drying of highly hygroscopic Pyridine N-oxide derivatives.

Q2: How do I accurately quantify the residual water in my dried N-oxide before setting up a reaction?

Causality: While visual solidification is a good qualitative indicator, precise stoichiometric reactions (like asymmetric organocatalysis) require quantitative validation. Coulometric Karl Fischer (KF) titration is the self-validating gold standard for this measurement[5].

Step-by-Step Methodology: Karl Fischer Titration

-

Sample Preparation: Inside an inert-atmosphere glovebox, dissolve a known mass of the dried PNO in an anhydrous, KF-compatible solvent (e.g., anhydrous N,N-diethylformamide or methanol)[5].

-

Blank Measurement: Inject 1 mL of the pure anhydrous solvent into the coulometric KF titrator (e.g., Mettler Toledo C20). Run a 15-second mix time to determine the background water content of the solvent[5].

-

Sample Measurement: Inject 1 mL of the prepared PNO solution into the KF vessel and run the titration[5].

-

Calculation: Subtract the blank solvent's water content from the sample's total water content to isolate the specific moisture contribution of the PNO[5]. Properly dried catalytic batches should register < 0.1% water.

Q3: How does trace moisture impact my metal-catalyzed or acyl-transfer reactions?

Causality: The presence of water introduces two catastrophic failure modes in PNO-mediated chemistry:

-

Competitive Coordination: Water is a strong Lewis base that competes directly with the N-oxide for coordination sites on transition metals (e.g., Zn, Au, Ru). This competitive binding stalls the catalytic cycle and prevents the formation of necessary intermediate complexes[5].

-

Reagent Hydrolysis: In acyl-transfer reactions (such as asymmetric N-acylation), PNOs are often paired with highly sensitive electrophiles like chloroformates or trifluoroethyl trifluoroacetate. Trace moisture rapidly hydrolyzes these reagents into their corresponding acids (e.g., trifluoroacetic acid), which destroys enantioselectivity and plummets overall yields[6].

Mechanistic pathways showing how trace moisture in PNOs disrupts catalytic reactions.

Q4: What are the best practices for long-term storage and handling of dried PNOs?

Causality: Standard screw-cap vials on a benchtop are insufficient because ambient humidity will rapidly re-hydrate the material every time the cap is opened[7]. You must isolate the material from the atmosphere entirely.

Step-by-Step Methodology: Storage and Dispensing

-

Solid Storage: Immediately transfer the freshly dried solid into a wide-mouth bottle with a PTFE-lined, well-sealing cap. Store this bottle inside an inert-atmosphere glovebox or a high-quality desiccator[4].

-